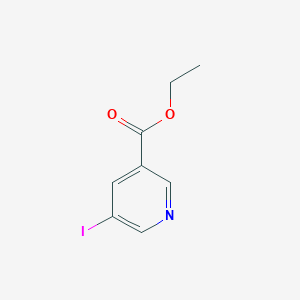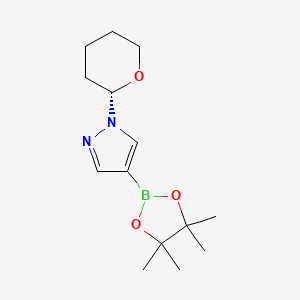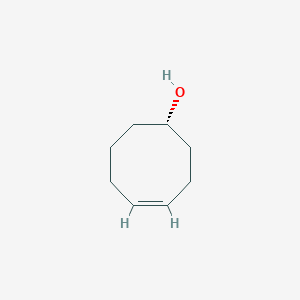
ethyl (2S)-2-bromo-2-cyclopropylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S)-2-bromo-2-cyclopropylacetate is an organic compound featuring a cyclopropane ring substituted with a bromine atom and an ethyl ester group. This compound is often utilized in synthetic chemistry due to its unique structural attributes, which lend themselves to various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2S)-2-bromo-2-cyclopropylacetate typically involves the bromination of ethyl 2-cyclopropylacetate. The reaction occurs under controlled conditions to ensure the specific (2S) stereochemistry. For example, using N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide can facilitate the formation of the brominated product.
Industrial Production Methods: On an industrial scale, this compound is often produced via batch or continuous flow processes. These methods leverage controlled temperature and pressure conditions to optimize yield and purity while minimizing side reactions. The precise control over stereochemistry is maintained through selective catalysts and specific reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (2S)-2-bromo-2-cyclopropylacetate can undergo a variety of chemical reactions, including:
Substitution reactions: where the bromine atom can be replaced with other nucleophiles.
Reduction reactions: where the compound can be converted to ethyl 2-cyclopropylacetate or other derivatives.
Addition reactions: involving the cyclopropyl ring opening.
Nucleophilic substitution typically involves reagents such as sodium ethoxide, sodium methoxide, or potassium hydroxide.
Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or through chemical reductants like lithium aluminum hydride (LiAlH4).
Addition reactions often require strong acids or bases to open the cyclopropyl ring under controlled conditions.
Substitution reactions can yield a variety of cyclopropyl derivatives depending on the nucleophile used.
Reduction reactions usually form ethyl 2-cyclopropylacetate or related compounds.
Addition reactions can produce larger ring systems or linear chains depending on the reacting agents.
Applications De Recherche Scientifique
Chemistry: In synthetic organic chemistry, ethyl (2S)-2-bromo-2-cyclopropylacetate serves as a versatile intermediate for constructing complex molecules. Its brominated form allows for further functionalization, making it valuable in designing novel organic compounds.
Biology: While less common in biological applications, derivatives of this compound can be explored for potential bioactive properties, including enzyme inhibition and receptor binding studies.
Medicine: In medicinal chemistry, this compound and its derivatives can be investigated for therapeutic uses. This can include potential roles as antiviral, antibacterial, or anticancer agents, though specific applications are typically based on the resulting derivative compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its structural elements can impart desirable properties to materials, such as increased strength or specific chemical reactivity.
Mécanisme D'action
The mechanism by which ethyl (2S)-2-bromo-2-cyclopropylacetate exerts its effects varies based on the context of its use. For example, in nucleophilic substitution reactions, the bromine atom is displaced by the nucleophile, leading to the formation of a new compound. The cyclopropane ring can also undergo ring-opening reactions, providing a reactive intermediate for further chemical transformations.
Molecular Targets and Pathways: In medicinal chemistry, the molecular targets might include specific enzymes or receptors, though detailed pathways would depend on the derivative compounds synthesized from this compound. The pathways would involve typical biochemical interactions, such as binding to active sites or interfering with biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Ethyl 2-cyclopropylacetate: lacks the bromine atom, leading to different reactivity.
Ethyl 2-chloro-2-cyclopropylacetate: contains a chlorine atom instead of bromine, which can affect the rate and types of reactions.
Methyl (2S)-2-bromo-2-cyclopropylacetate: has a methyl ester instead of ethyl, influencing solubility and reactivity.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the bromine atom, which makes it highly reactive in substitution reactions. The compound’s structure allows it to serve as a key intermediate in various chemical syntheses, making it valuable for researchers in different scientific fields.
That sums up our dive into this compound. Hopefully, that was as intriguing as a scientific thriller!
Propriétés
IUPAC Name |
ethyl (2S)-2-bromo-2-cyclopropylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-10-7(9)6(8)5-3-4-5/h5-6H,2-4H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAPHOMYBWYDEU-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1CC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane](/img/structure/B8051110.png)
![ethyl (2Z)-5-{[1,1'-biphenyl]-4-yl}-4-{[(tert-butoxy)carbonyl]amino}-2-methylpent-2-enoate](/img/structure/B8051111.png)
![3-chloro-6-(4-methylpiperazin-1-yl)-5H-benzo[b][1,4]benzodiazepine;hydrochloride](/img/structure/B8051118.png)






![4-Methylphenol; tricyclo[5.2.2.0^{2,6}]undecane](/img/structure/B8051163.png)



